molecular formula C8H9NO4S B13122102 2-Amino-6-(methylsulfonyl)benzoicacid

2-Amino-6-(methylsulfonyl)benzoicacid

Cat. No.: B13122102
M. Wt: 215.23 g/mol
InChI Key: OUEWMALADHMPFW-UHFFFAOYSA-N
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Description

2-Amino-6-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C8H9NO4S. It is a derivative of benzoic acid, where the amino group is positioned at the 2nd carbon and the methylsulfonyl group at the 6th carbon of the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(methylsulfonyl)benzoic acid typically involves the nitration of methyl benzoate followed by reduction and sulfonation. One common method includes:

    Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form methyl 2-nitrobenzoate.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding methyl 2-aminobenzoate.

    Sulfonation: Finally, the methyl group is sulfonated using methylsulfonyl chloride in the presence of a base like pyridine to obtain 2-Amino-6-(methylsulfonyl)benzoic acid.

Industrial Production Methods

In industrial settings, the production of 2-Amino-6-(methylsulfonyl)benzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-Nitro-6-(methylsulfonyl)benzoic acid.

    Reduction: 2-Amino-6-(methylthio)benzoic acid.

    Substitution: 2-Halo-6-(methylsulfonyl)benzoic acid.

Scientific Research Applications

2-Amino-6-(methylsulfonyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of drugs targeting specific enzymes and receptors.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(methylsulfonyl)benzoic acid: Similar structure but with the sulfonyl group at the 4th position.

    2-Amino-5-(methylsulfonyl)benzoic acid: Similar structure but with the sulfonyl group at the 5th position.

    2-Amino-3-(methylsulfonyl)benzoic acid: Similar structure but with the sulfonyl group at the 3rd position.

Uniqueness

2-Amino-6-(methylsulfonyl)benzoic acid is unique due to the specific positioning of the amino and sulfonyl groups, which can influence its reactivity and interaction with biological targets. This unique structure can lead to distinct biological activities and applications compared to its isomers.

Properties

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

2-amino-6-methylsulfonylbenzoic acid

InChI

InChI=1S/C8H9NO4S/c1-14(12,13)6-4-2-3-5(9)7(6)8(10)11/h2-4H,9H2,1H3,(H,10,11)

InChI Key

OUEWMALADHMPFW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1C(=O)O)N

Origin of Product

United States

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